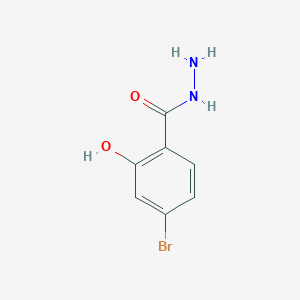
4-Bromo-2-hydroxybenzohydrazide
Vue d'ensemble
Description
4-Bromo-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromo-2-hydroxybenzohydrazide is a compound that has garnered attention in recent years due to its potential biological activities, including antioxidant and antibacterial properties. This article provides a detailed overview of the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a hydroxyl group on the benzene ring, contributing to its unique chemical reactivity. The structure can be represented as follows:
This compound belongs to the class of hydrazones, which are known for their diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.
Mechanism of Action:
The antioxidant activity may involve the scavenging of free radicals through the hydroxyl group on the benzene ring, which can donate hydrogen atoms to stabilize unpaired electrons. This mechanism is essential for reducing oxidative damage in cells.
Research Findings:
A study reported that various substituted hydrazides, including those related to this compound, demonstrated IC50 values ranging from 0.68 to 23.66 mg/L in DPPH scavenging assays, indicating their potential as effective antioxidants .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated, revealing promising results against several bacterial strains.
Minimum Inhibitory Concentration (MIC):
The antibacterial activity was assessed using a microdilution method, with compounds exhibiting MIC values indicating their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For example, compounds structurally similar to this compound showed MIC values ranging from 64 to 128 µg/L against these pathogens .
Structure-Activity Relationship (SAR):
The presence of electron-withdrawing groups (e.g., -NO2) in the structure significantly enhances antibacterial activity compared to electron-donating groups (e.g., -OH). This relationship underscores the importance of molecular modifications in optimizing biological efficacy .
Case Studies
-
Antioxidant Efficacy:
A comparative study evaluated different hydrazone derivatives and their antioxidant capabilities. The results indicated that derivatives containing electron-withdrawing groups exhibited superior scavenging activity compared to those with electron-donating groups . -
Antibacterial Assessment:
In another study focusing on antibacterial properties, this compound was tested against a panel of bacteria. The findings highlighted its effectiveness against resistant strains, suggesting its potential utility in therapeutic applications .
Data Summary
| Biological Activity | Tested Compound | MIC (µg/L) | IC50 (mg/L) |
|---|---|---|---|
| Antioxidant | Various hydrazone derivatives | N/A | 0.68 - 23.66 |
| Antibacterial | This compound | 64 - 128 | N/A |
Propriétés
IUPAC Name |
4-bromo-2-hydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDATNBYBNXJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















